Choline magnesium trisalicylate
Description
Historical Trajectories in Salicylate (B1505791) Research
The use of salicylates dates back thousands of years, with ancient civilizations like the Sumerians using willow tree extracts for pain relief. sciencehistory.org The modern history of salicylates began in the 19th century with the isolation of salicin from willow bark and the subsequent synthesis of salicylic (B10762653) acid. sciencehistory.orgnih.gov
Key milestones in salicylate research include:
1763: The English clergyman Edward Stone reported on the efficacy of willow bark remedies for fever and rheumatic complaints. nih.gov
1824: Bartolomeo Rigatelli used a willow bark extract as a therapeutic agent. nih.gov
1828: Johann Büchner isolated a yellow substance from willow trees that he named salicin. sciencehistory.org
1829: Henri Leroux isolated a pure crystalline form of salicin. sciencehistory.org
1838: Raffaele Piria extracted the chemical compound salicylic acid. nih.gov
1852: The German chemist Hermann Kolbe synthesized salicylic acid. nih.gov
1876: The first clinical use of salicylic acid in rheumatic disorders was reported. nih.gov
1899: Acetylsalicylic acid was commercially introduced as "Aspirin" by the Bayer Company. nih.govwikipedia.org
The development of acetylated salicylates like aspirin (B1665792) was a significant advancement, but research continued into other forms of salicylates to explore different therapeutic profiles.
Component Contributions: Choline (B1196258), Magnesium, and Trisalicylate Moieties in Research Formulations
The formulation of Choline Magnesium Trisalicylate is a combination of three distinct chemical entities, each with its own researched properties.
Choline:
Identified as an essential nutrient, choline is a precursor to the neurotransmitter acetylcholine (B1216132) and is vital for cell membrane structure and function. nih.govmdpi.com In pharmaceutical formulations, choline is used in various forms, such as choline bitartrate and choline alfoscerate. nih.govdovepress.com Its inclusion in formulations can be for its own therapeutic effects or to improve the properties of the drug. drugbank.comelsevierpure.com For example, choline can aid in fat and cholesterol metabolism. drugbank.com
Magnesium:
Magnesium is an essential mineral and the fourth most abundant in the body, acting as a cofactor for over 300 metabolic reactions. aafp.orgdrugbank.com It plays a crucial role in processes like protein synthesis, cellular energy production, and nerve transmission. aafp.org In pharmaceutical preparations, magnesium is used in various salt forms, such as magnesium oxide and magnesium sulfate, for different therapeutic purposes, including as an antacid and for treating magnesium deficiency. aafp.orgformulationbio.comwikipedia.org
Trisalicylate:
Trisalicylate itself is a nonacetylated dimer of salicylic acid. nih.gov It possesses anti-inflammatory, analgesic, and antipyretic properties, likely mediated by its inhibition of prostaglandin (B15479496) synthesis. nih.gov It is the active moiety responsible for the primary therapeutic effects of this compound. rxlist.com
The combination of these three components in this compound results in a compound with a unique pharmacological profile that has been the subject of continued academic investigation. patsnap.com
Structure
2D Structure
Properties
Key on ui mechanism of action |
Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses |
|---|---|
CAS No. |
85169-11-5 |
Molecular Formula |
C26H29MgNO10 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |
InChI Key |
FQCQGOZEWWPOKI-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Structural Elucidation and Synthetic Chemistry of Choline Magnesium Trisalicylate
Methodological Challenges in Absolute Structure Determination
The determination of the absolute structure of a chemical compound, particularly a complex salt like choline (B1196258) magnesium trisalicylate, is a significant undertaking that presents numerous methodological hurdles. The primary and most definitive technique for this purpose is single-crystal X-ray crystallography. nih.gov However, the application of this method to a compound like choline magnesium trisalicylate is fraught with challenges.
A fundamental prerequisite for X-ray crystallography is the availability of a high-quality single crystal, which can be difficult to grow for complex ionic compounds. Furthermore, this compound is composed solely of light atoms (C, H, O, N, Mg). The determination of absolute configuration relies on anomalous scattering effects, which are notably weak for such atoms. chinesechemsoc.org This makes it challenging to distinguish between enantiomorphs or to definitively resolve the spatial arrangement with high confidence using conventional X-ray sources. chinesechemsoc.orguzh.ch
Further complexities arise from the compound's nature as a salt. The final solid-state structure represents a fine balance of ionic interactions and crystal packing forces, which can lead to polymorphism—the existence of multiple crystalline forms. researchgate.net Each polymorph may possess a different arrangement of the choline, magnesium, and salicylate (B1505791) ions, and the conditions of crystallization can dictate which form is obtained.
Advanced techniques such as 3D electron diffraction (3D ED) have emerged as powerful tools for determining the absolute structure from very small, or nanocrystals, offering an alternative when suitable single crystals for X-ray diffraction are unattainable. nih.gov These methods are particularly advantageous for organic compounds where electron scattering provides more robust data for distinguishing chirality compared to X-ray scattering. chinesechemsoc.orgnih.gov However, without a published crystal structure, the definitive arrangement of the ions in this compound—specifically, the coordination geometry of the magnesium ion with the three salicylate anions and its relationship to the choline cation in the crystal lattice—remains a subject of theoretical consideration rather than empirical certainty.
Synthetic Pathways and Chemical Modifications of Salicylate Derivatives
The synthesis of this compound involves the preparation of its constituent ions and their subsequent combination. The salicylate component is derived from salicylic (B10762653) acid, while the choline is a quaternary ammonium (B1175870) cation.
A patented process for producing choline salicylate provides insight into a potential pathway. This method involves reacting salicylic acid in an aqueous medium with trimethylamine (B31210) to form trimethylamine salicylate. Subsequently, this intermediate is treated with ethylene (B1197577) oxide to yield the final choline salicylate solution. google.com To obtain a solid product, the water can be removed, and the resulting syrup can be precipitated using a non-polar solvent. google.com The formation of the complete this compound complex would then involve the introduction of a suitable magnesium salt in stoichiometric amounts under controlled conditions.
The salicylic acid scaffold itself is amenable to a wide range of chemical modifications, a field of study aimed at altering its chemical properties. nih.gov These modifications can be broadly categorized:
Modification of the Carboxyl Group: The acidity of the carboxylic group can be reduced by converting it to an amide. For instance, reaction with an amine leads to the formation of a salicylamide.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be esterified, with the most famous example being its acetylation to form acetylsalicylic acid.
Substitution on the Aromatic Ring: The benzene (B151609) ring of salicylate can be substituted with various functional groups. Halogenation, such as adding a chlorine atom at the 5-position, has been explored to enhance certain biological activities. nih.gov
These synthetic strategies highlight the versatility of the salicylate structure and the chemical principles underlying the formation of its various derivatives and salts.
Preparation of Related Analogues and Their Structural Variations
The development of analogues of this compound primarily focuses on modifications to the salicylate portion, as this is the active moiety upon hydrolysis in vivo. These structural variations are designed to modulate the compound's properties.
One of the simplest variations involves using different counter-ions. While this article focuses on the choline and magnesium salt, other salicylate salts exist, such as sodium salicylate and magnesium salicylate. Another related analogue is salsalate, which is a dimer formed from two salicylic acid molecules joined by an ester linkage.
More significant structural variations involve covalent modification of the salicylic acid molecule itself. These are not salts, but distinct chemical entities:
Acetylsalicylic Acid: The phenolic hydroxyl group is converted into an acetate (B1210297) ester.
Diflunisal: A difluorophenyl group is added to the salicylic acid ring structure.
Mesalazine (5-aminosalicylic acid): An amino group is substituted at the 5-position of the aromatic ring.
Olsalazine: Two salicylic acid units are linked together by an azo bond.
Researchers have also synthesized more complex conjugates by linking salicylic acid derivatives to other molecules to create hybrid compounds with novel properties. nih.gov These structural variations demonstrate the chemical flexibility of the salicylate framework in creating a diverse family of related compounds.
Molecular and Cellular Mechanisms of Action
Cyclooxygenase Isoform Inhibition (COX-1 and COX-2)
The primary and most well-characterized mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory eicosanoids. nih.gov Choline (B1196258) magnesium trisalicylate is reported to be a non-selective inhibitor of both major isoforms, COX-1 and COX-2, though some evidence suggests it is a weak inhibitor compared to other NSAIDs. patsnap.compatsnap.comdrugs.com
COX enzymes catalyze the initial step in the biosynthesis of prostaglandins from arachidonic acid, which is released from the cell membrane by phospholipases. nih.gov By inhibiting COX-1 and COX-2, choline magnesium trisalicylate effectively blocks the production of key inflammatory mediators. patsnap.com This leads to a reduction in the signs of inflammation, such as vasodilation and increased vascular permeability. patsnap.com The inhibition of prostaglandin (B15479496) synthesis is the foundational mechanism for the compound's anti-inflammatory, analgesic, and antipyretic properties. nih.govwebofjournals.com
Research into the specific inhibitory profile of this compound has yielded varied results. While it is generally classified as a non-selective COX inhibitor, some studies characterize it as a poor or weak inhibitor, particularly when compared to acetylated salicylates like aspirin (B1665792). brainkart.comdrugs.compharmacology2000.com In one clinical investigation involving patients with aspirin-induced asthma, treatment with this compound did not cause a significant decrease in serum thromboxane (B8750289) B2 levels, a marker of COX-1 activity, suggesting a lack of significant cyclooxygenase inhibition in that context. nih.gov This variability may be attributed to its nature as a non-acetylated salicylate (B1505791), which interacts with the COX enzyme differently than aspirin. Unlike aspirin, which irreversibly acetylates the COX enzyme, the inhibition by non-acetylated salicylates is reversible. pharmacology2000.com
| Enzyme Target | Reported Effect of this compound | Key Consequence | Supporting Evidence |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Non-selective, reversible inhibition (generally considered weak) | Reduced synthesis of prostaglandins involved in homeostatic functions. Minimal effect on platelet aggregation. | brainkart.compatsnap.comdrugs.com |
| Cyclooxygenase-2 (COX-2) | Non-selective, reversible inhibition | Reduced synthesis of prostaglandins at sites of inflammation. | patsnap.compatsnap.com |
Modulatory Effects on Pain Signaling Pathways
The analgesic properties of this compound arise from its influence on both peripheral and central pain processing systems. nih.govwikipedia.org
Peripherally, the reduction in prostaglandin levels at the site of tissue injury is a key analgesic mechanism. Prostaglandins are potent sensitizers of nociceptors (pain-sensing nerve endings) to other chemical and mechanical stimuli. By decreasing prostaglandin production, this compound raises the threshold for pain receptor activation. slideshare.net
In addition to this peripheral action, there is substantial evidence that salicylates exert a direct analgesic effect within the central nervous system (CNS). nih.gov While the precise mechanisms are not fully elucidated, this central action is thought to involve the inhibition of COX enzymes within the brain and spinal cord. nih.gov Some research also suggests the involvement of supraspinal mechanisms and potential interactions with monoaminergic neurotransmitter systems. nih.gov Studies have demonstrated that salicylates can act within the brain to inhibit acute inflammation in the periphery, indicating a complex central control mechanism. nih.gov
The antipyretic (fever-reducing) effect of this compound is mediated through its action on the hypothalamus, the brain's primary thermoregulatory center. nih.gov During an inflammatory response, pyrogens stimulate the synthesis and release of prostaglandins, particularly prostaglandin E2 (PGE2), within the hypothalamus. nih.govumich.edu This elevation of PGE2 effectively "resets" the hypothalamic set-point to a higher temperature, resulting in fever. nih.gov this compound crosses the blood-brain barrier and inhibits central COX activity, thereby lowering the production of PGE2 in the hypothalamus. nih.gov This action restores the normal thermoregulatory set-point and facilitates heat loss, leading to a reduction in body temperature. nih.gov
Non-Prostaglandin Dependent Mechanistic Research
Research indicates that salicylates can modulate the function of key immune cells. One proposed mechanism is the inhibition of neutrophil aggregation and activation. drugs.com Studies have shown that salicylates can inhibit integrin-dependent aggregation of neutrophils by interfering with the Erk (extracellular signal-regulated kinase) signaling pathway. nih.gov Other potential mechanisms that have not been fully elucidated include the inhibition of chemotaxis and the alteration of lymphocyte activity. drugs.com Furthermore, some anti-inflammatory effects of salicylates have been found to be independent of the NF-kappa B (NF-κB) signaling pathway in certain experimental models. nih.gov Another study suggests that salicylates can inhibit leukocyte accumulation through an adenosine-dependent mechanism, which is distinct from prostaglandin inhibition. painphysicianjournal.com A significant feature of this compound as a non-acetylated salicylate is its limited impact on platelet aggregation, a function heavily dependent on COX-1-mediated thromboxane synthesis. brainkart.comnih.gov
| Mechanism | Cellular/Molecular Target | Observed Effect | Supporting Evidence |
|---|---|---|---|
| Neutrophil Function Modulation | Erk signaling pathway, Integrins | Inhibition of neutrophil aggregation and activation. | drugs.comnih.gov |
| Leukocyte Accumulation | Adenosine-dependent pathways | Inhibition of leukocyte accumulation at inflammatory sites. | painphysicianjournal.com |
| Transcription Factor Signaling | NF-κB pathway | Anti-inflammatory effects observed to be independent of NF-κB in some models. | nih.gov |
| Platelet Function | Platelet COX-1 / Thromboxane Synthesis | Minimal to no inhibition of platelet aggregation. | brainkart.comnih.gov |
Nuclear Factor Kappa-B (NF-κB) Pathway Modulation
The Nuclear Factor Kappa-B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in many inflammatory diseases. Salicylates have been shown to inhibit the activation of NF-κB, which provides a further explanation for their anti-inflammatory effects.
Research indicates that this compound may exert some of its effects through the modulation of the NF-κB pathway. rutgers.edu The inhibitory action of salicylates on this pathway is thought to occur by preventing the degradation of IκB, an inhibitor of NF-κB. When IκB is not degraded, it remains bound to NF-κB in the cytoplasm, preventing NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes.
The modulation of the NF-κB pathway by this compound has a direct impact on cellular gene expression profiles. A study has shown that the compound modulates gene expression in acute myelogenous leukemia cells during chemotherapy, with NF-κB metabolism being one of the noted effects. rutgers.edu By inhibiting NF-κB, this compound can suppress the expression of a wide array of genes that are induced by this transcription factor.
| Gene Category | Examples of NF-κB Target Genes | Potential Effect of this compound |
|---|---|---|
| Pro-inflammatory Cytokines | TNF-α, IL-1, IL-6 | Down-regulation of expression |
| Chemokines | IL-8 | Down-regulation of expression |
| Adhesion Molecules | ICAM-1, VCAM-1 | Down-regulation of expression |
| Inflammatory Enzymes | COX-2, iNOS | Down-regulation of expression |
Mechanistic Roles of Choline and Magnesium Components
Choline as an Acetylcholine (B1216132) Precursor in Neurobiological Research
Choline is an essential nutrient that serves as a fundamental building block for the neurotransmitter acetylcholine (ACh). patsnap.comwilliams.edu Its role as a precursor is a critical area of neurobiological research, as the synthesis of ACh is directly dependent on the availability of choline.
The synthesis of acetylcholine from choline and acetyl coenzyme A (acetyl CoA) is a single-step reaction catalyzed by the enzyme choline acetyltransferase (CAT). nih.govyoutube.com This process occurs within the cytoplasm of cholinergic nerve terminals. nih.gov The availability of choline is considered a rate-limiting step in the production of this vital neurotransmitter. williams.edu
Cholinergic neurons obtain choline from various sources, including dietary intake and synthesis in the liver. williams.edu This choline circulates in the blood plasma and crosses the blood-brain barrier to enter the brain's extracellular fluid. From there, it is taken up into cholinergic neurons primarily through a high-affinity choline uptake (HACU) system. williams.edunih.gov This transport system is highly efficient and sodium-dependent, ensuring that cholinergic neurons have priority access to available choline for ACh synthesis. williams.edu Research has also identified a low-affinity choline uptake (LACU) system, which can transport choline when its concentration is high, but the HACU system is the primary mechanism for ACh production. williams.edu
Once synthesized, acetylcholine is packaged into synaptic vesicles. nih.gov Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane and release ACh into the synaptic cleft, where it can bind to postsynaptic receptors to transmit the nerve signal. youtube.com The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes it back into choline and acetate (B1210297). nih.govwikipedia.org A significant portion (35-50%) of this liberated choline is then recycled back into the presynaptic neuron via the HACU system to be used for the synthesis of new acetylcholine. williams.edu
Beyond its role in direct synthesis, research has shown that choline stored in membrane phospholipids, such as phosphatidylcholine, can also be mobilized to serve as a precursor for acetylcholine synthesis, highlighting a dynamic link between membrane metabolism and neurotransmitter production. pnas.org
Table 1: Key Components in Acetylcholine Synthesis and Recycling
| Component | Role in Acetylcholine (ACh) Signaling |
|---|---|
| Choline | Essential precursor molecule for ACh synthesis. youtube.com |
| Acetyl Coenzyme A (Acetyl CoA) | Provides the acetyl group that is joined with choline to form ACh. nih.gov |
| Choline Acetyltransferase (CAT) | The enzyme that catalyzes the synthesis of ACh from choline and acetyl CoA. nih.gov |
| High-Affinity Choline Uptake (HACU) System | A sodium-dependent transporter that moves choline from the extracellular space into the cholinergic neuron; this is the rate-limiting step for ACh synthesis. williams.edu |
| Acetylcholinesterase (AChE) | The enzyme that breaks down ACh in the synaptic cleft into choline and acetate, terminating the signal. nih.gov |
Magnesium's Influence on Cellular Membrane Dynamics and Muscle Function at the Molecular Level
Magnesium is the second most abundant intracellular cation and acts as a critical cofactor in over 300 enzymatic reactions. wikipedia.organeskey.com Its influence extends to fundamental cellular processes, including membrane stability and muscle function.
At the cellular level, magnesium plays a crucial role in maintaining the structural integrity and function of cell membranes. It stabilizes membranes by binding to the negatively charged phosphate (B84403) and carboxylate head groups of phospholipids. wikipedia.orgderangedphysiology.com This interaction reduces membrane fluidity and permeability. Furthermore, magnesium is vital for the function of numerous transmembrane transport proteins, such as ion pumps that maintain electrochemical gradients for sodium (Na+), potassium (K+), and calcium (Ca2+). magnesium.ca For instance, magnesium-dependent ATPases are essential for pumping sodium out of cells and potassium into cells, a process fundamental to nerve impulse conduction. magnesium.ca
In the context of muscle function, magnesium's role is deeply intertwined with that of calcium, often acting as a natural calcium antagonist. unimi.it Muscle contraction is initiated by the release of calcium from the sarcoplasmic reticulum (SR) and its subsequent binding to the troponin C protein. Magnesium can compete with calcium for these binding sites on troponin C. unimi.it During periods of rest, magnesium occupies these sites, and upon nerve stimulation, a surge of calcium displaces the magnesium, leading to muscle contraction. unimi.it
Furthermore, muscle relaxation is an active, energy-dependent process that requires magnesium. The reuptake of calcium from the cytoplasm back into the sarcoplasmic reticulum is carried out by the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. unimi.it This pump is dependent on ATP, and virtually all ATP in cells exists in a complex with magnesium (Mg-ATP). unimi.itencyclopedia.pub Therefore, magnesium is essential for providing the energy needed to power the SERCA pump, remove calcium from the cytoplasm, and allow the muscle to relax. unimi.it A deficiency in magnesium can impair this process, leading to a state of hyperexcitability. Magnesium also modulates the activity of calcium release channels (ryanodine receptors) in the sarcoplasmic reticulum. unimi.it
Table 2: Molecular Roles of Magnesium in Muscle Function
| Molecular Mechanism | Description of Magnesium's Role |
|---|---|
| Calcium Antagonism | Magnesium competes with calcium for binding sites on key regulatory proteins like troponin C, helping to modulate the initiation of muscle contraction. unimi.it |
| ATP Complex Formation | Most cellular ATP exists as a Mg-ATP complex. This is the biologically active form of ATP required for the cross-bridge cycling of muscle contraction and relaxation. encyclopedia.pubnih.gov |
| Sarcoplasmic Reticulum Ca2+ Pumping | Magnesium is an essential cofactor for the SERCA pump, which uses Mg-ATP to actively transport calcium back into the sarcoplasmic reticulum, a critical step for muscle relaxation. unimi.it |
| Ion Channel Regulation | Magnesium influences the opening and closing of calcium channels in the muscle cell membrane and sarcoplasmic reticulum, thereby regulating intracellular calcium flow. wikipedia.organeskey.com |
| Protein Structure Stabilization | Magnesium ions can help stabilize the structure of proteins involved in muscle contraction, such as actin. researchgate.net |
Preclinical Pharmacological Investigations
Pharmacokinetic Profiles in Non-Human Research Models
Absorption and Distribution Dynamics of the Salicylate (B1505791) Moiety
Upon oral administration, choline (B1196258) magnesium trisalicylate is readily absorbed from the gastrointestinal tract. patsnap.com The salicylate moiety is rapidly absorbed from the stomach and small intestine. drugs.com Once in the bloodstream, it undergoes hydrolysis, releasing salicylic (B10762653) acid, which is the active component responsible for its therapeutic effects. patsnap.com
Salicylates, in general, are distributed extensively throughout most body fluids and tissues. drugs.com The choline component of the molecule is also absorbed and is an essential nutrient involved in various physiological functions, including neurotransmission and cell membrane integrity. patsnap.com Studies in rats have shown that choline is absorbed from the jejunum through both active transport and passive diffusion.
The magnesium in the compound also contributes to its pharmacological profile, playing a role in numerous enzymatic reactions. patsnap.com
Elucidation of Metabolic Conjugation Pathways (e.g., Glycine (B1666218) and Glucuronide)
The metabolism of the salicylate component of choline magnesium trisalicylate primarily occurs in the liver. patsnap.com The main metabolic pathways involve conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl acyl and phenolic glucuronides. drugs.comrxlist.com
The glycine conjugation pathway is a high-affinity, low-capacity process, meaning it can become saturated at higher salicylate concentrations. rxlist.com In contrast, the formation of glucuronide conjugates is a low-affinity, high-capacity pathway. This saturation of the glycine conjugation pathway leads to non-linear elimination kinetics at higher doses, resulting in a disproportionate increase in plasma salicylate levels with increasing dosage. rxlist.com The metabolites are then primarily excreted by the kidneys. patsnap.com
Comparative Elimination Kinetics in Animal Systems
The elimination kinetics of salicylates show considerable variation across different animal species. The elimination half-life of salicylate has been reported to be approximately 1.0 hour in ponies, 5.9 hours in swine, 0.78 hours in goats, 8.6 hours in dogs, and 37.6 hours in cats. In sheep, the elimination half-life of salicylic acid after intravenous administration of sodium salicylate was found to be 1.16 ± 0.32 hours.
These species-specific differences in elimination rates are attributed to variations in urinary pH and the capacity to form polar metabolites. For instance, the formation of salicyluric acid is a major route of elimination in many species.
While direct comparative studies of the elimination kinetics of this compound against other salicylates in the same animal model are limited, the available data on salicylate elimination provide a basis for understanding its expected clearance in various preclinical models.
Comparative Pharmacodynamics in Preclinical Settings
Differential Effects on Platelet Aggregation and Thromboxane (B8750289) Biosynthesis in In Vitro and Ex Vivo Models
A key pharmacodynamic feature of this compound is its minimal effect on platelet function, which distinguishes it from acetylated salicylates like aspirin (B1665792). Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1) in platelets by acetylating a serine residue, thereby blocking the synthesis of thromboxane A2, a potent promoter of platelet aggregation. nih.gov
In contrast, this compound, being a non-acetylated salicylate, does not possess this acetyl group and therefore does not irreversibly inhibit COX-1. nih.gov Studies have shown that this compound has no significant inhibitory action on platelet aggregation. nih.gov
In an in vitro study using rat aortic tissue, this compound did not significantly affect the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, at therapeutic concentrations. The concentration required to produce 50% inhibition (ED50) of prostacyclin production was approximately 40 times the maximum therapeutic blood concentration achieved in humans. nih.gov
Furthermore, in vivo administration of salicylic acid to rats did not inhibit arachidonic acid-induced platelet aggregation or the generation of thromboxane A2 activity. nih.gov This lack of effect on thromboxane biosynthesis is a critical differentiating factor from aspirin. nih.gov
| Compound | Effect on Platelet Aggregation | Effect on Thromboxane A2 Synthesis |
| This compound | No significant inhibition | No significant inhibition nih.govnih.gov |
| Aspirin | Significant inhibition | Significant inhibition nih.gov |
| Salicylic Acid | No significant inhibition | No significant inhibition nih.gov |
Comparative Analysis of Enzymatic Inhibition Profiles Across Salicylates
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). patsnap.com It is considered a weak, reversible, and non-selective inhibitor of both COX-1 and COX-2. drugs.com
The inhibitory effect of non-acetylated salicylates on COX enzymes is notably different from that of aspirin. While aspirin causes irreversible inhibition through acetylation, the inhibition by salicylates like the one derived from this compound is reversible.
Studies on sodium salicylate have shown that it can inhibit COX-2 activity, but this inhibition is dependent on the concentration of the substrate, arachidonic acid. nih.gov At lower arachidonic acid concentrations, sodium salicylate is an effective inhibitor of COX-2, but its potency decreases significantly as arachidonic acid levels increase. nih.gov This suggests a competitive and reversible mode of inhibition.
Direct comparative studies providing IC50 values for this compound against other salicylates for COX-1 and COX-2 inhibition in preclinical models are not extensively available. However, the collective evidence indicates that non-acetylated salicylates are considerably weaker COX inhibitors than aspirin, and their mechanism of action is distinct due to the absence of the acetyl group.
In Vitro and Ex Vivo Cellular System Studies
Characterization of Cellular Responses to CMT Exposure
This compound (CMT) has been evaluated in various in vitro systems to characterize its effects at the cellular level, particularly concerning the production of prostaglandins, which are key mediators of inflammation. nih.gov Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes, CMT demonstrates a distinct profile. nih.govnih.gov
A key study investigated the effect of CMT on the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, by isolated vascular tissue from rats. nih.gov In this in vitro setting, rat aortic tissue was exposed to therapeutic concentrations of CMT. The results indicated that CMT did not significantly affect the production of PGI2-like substances at concentrations of 5, 10, 15, and 30 mg/100 ml. nih.gov A significant inhibition of PGI2 production was only observed at extremely high concentrations, approximately 40 times the maximum therapeutic blood levels achieved in humans. nih.gov This suggests that at clinically relevant concentrations, CMT does not adversely affect the production of this critical prostaglandin (B15479496) by blood vessels. nih.gov
In contrast, the NSAID ibuprofen (B1674241) demonstrated potent inhibition of PGI2 production at much lower concentrations in the same experimental system. nih.gov
Table 1: Comparative Inhibitory Effects on Prostacyclin (PGI2) Production in Rat Aortic Tissue In Vitro
| Compound | ED50 for PGI2 Inhibition (mg/100 ml) | Note |
|---|---|---|
| This compound | 1,200 | Concentration is approximately 40 times the maximum therapeutic blood level in humans. nih.gov |
| Ibuprofen | 0.65 - 0.92 | Demonstrates significant inhibition at concentrations well below those of CMT. nih.gov |
ED50: The concentration of a drug that gives half-maximal response. Data sourced from an in vitro study on isolated rat aortic tissue. nih.gov
This weak inhibition of prostaglandin synthesis distinguishes CMT from other salicylates and NSAIDs and suggests that its anti-inflammatory properties may be mediated through other mechanisms. nih.gov
Mechanistic Studies in Specific Cell Lines (e.g., Acute Myelogenous Leukemia Cells)
The molecular mechanisms of this compound have been specifically investigated in the context of hematological malignancies, such as acute myelogenous leukemia (AML). Research has focused on its ability to modulate key inflammatory and survival pathways that are often dysregulated in cancer cells. nih.gov
A significant area of investigation has been the effect of CMT on the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is a hallmark of AML. nih.gov A randomized phase II clinical trial was designed to determine the changes in leukemic cell NF-κB activity when CMT was administered to patients with AML during induction chemotherapy.
Ex vivo analysis of patient AML cells from this research provided key mechanistic insights. nih.gov It was observed that exposure to CMT, alone or in combination with dexamethasone (B1670325), led to a decrease in nuclear NF-κB. nih.gov This was in stark contrast to treatment with dexamethasone alone, which was associated with an increase in nuclear NF-κB in the AML cells. nih.gov The study aimed to determine if this NF-κB modulation by CMT could alter the expression of genes regulated by NF-κB and affect chemotherapy drug efflux. These findings demonstrate that CMT can modulate the NF-κB signaling pathway in AML cells, highlighting a potential mechanism for its therapeutic effects in this disease context. nih.gov
Experimental Animal Models of Pathophysiological Conditions
Efficacy Assessment in Non-Human Inflammatory Models
The effects of this compound have been assessed in animal models to understand its anti-inflammatory activity in vivo. These studies complement in vitro findings and provide a more comprehensive picture of the drug's pharmacological profile.
In a study using a rat model, the in vivo effect of CMT on prostaglandin production was examined. nih.gov Rats were administered CMT via intraperitoneal injection, and aortic tissue was subsequently collected and analyzed. nih.gov The results showed that the treatment did not affect the normal production of PGI2-like substances by the aortic tissue. nih.gov This in vivo result aligns with in vitro findings, suggesting that CMT's anti-inflammatory action in these models is not primarily mediated through the inhibition of cyclooxygenase, a pathway strongly affected by many other NSAIDs. nih.gov
Further investigation into CMT's unique profile was conducted in a human model of aspirin-induced asthma, a specific inflammatory condition. In this study, patients with confirmed aspirin hypersensitivity were challenged with CMT. The results were significant: CMT did not provoke airway obstruction or other symptoms associated with aspirin intolerance. Crucially, monitoring of serum biomarkers revealed no significant decrease in thromboxane B2 (TXB2) levels, which further confirms the absence of systemic cyclooxygenase inhibition by CMT at therapeutic doses. This indicates that CMT is well-tolerated in this specific inflammatory condition due to its distinct mechanism of action compared to aspirin and other NSAIDs.
Modulation of Pathological Processes in Experimental Systems (e.g., Cachexia Models)
A review of the available scientific literature did not yield specific preclinical studies investigating the effects of this compound in established experimental animal models of cachexia. While the role of inflammatory mediators like NF-κB and cytokines in the development of cancer cachexia is well-documented in various animal models, direct evidence of CMT's efficacy or modulatory action in this specific pathological context is not present in the reviewed research. nih.gov
Advanced Analytical Methodologies for Cmt Research
Quantitative Determination in Research Matrices
Accurate quantification of CMT and its active salicylate (B1505791) component is fundamental for research in pharmacokinetics, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) and Spectrophotometric (UV-Vis) techniques are the primary methods employed for this purpose.
Reverse-phase HPLC (RP-HPLC) stands as a principal and widely adopted method for the precise determination of the salicylate component of CMT in various samples, including pharmaceutical formulations. longdom.orglongdom.org The development and validation of these methods are guided by International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability. longdom.org
A typical RP-HPLC method involves a C18 column, which is a non-polar stationary phase, and a polar mobile phase. longdom.orglongdom.org For instance, a validated method for determining salicylic (B10762653) acid from Trilisate tablets utilizes a Xorabax XBD C18 column (150 × 4.6 mm, 5 μm). The mobile phase consists of a mixture of phosphate (B84403) buffer (pH 3.0) and methanol (B129727) in an 80:20 v/v ratio, delivered at a flow rate of 1 ml/min. longdom.org Detection is commonly performed using a UV-Visible or a photodiode array detector at a wavelength of 230 nm. longdom.orglongdom.org Under these conditions, a retention time of approximately 4.6 minutes has been reported for salicylic acid. longdom.org
Method validation encompasses several key parameters:
Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. For salicylic acid, linearity has been observed in the concentration range of 5-30 μg/ml with a high correlation coefficient (R²=0.999). longdom.org
Accuracy: This is assessed by recovery studies, where a known amount of the standard drug is added to the sample. Percentage recoveries for salicylic acid are typically expected to be within 97-99%. longdom.org
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 2%, indicating good reproducibility. longdom.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a method analyzing choline (B1196258) salicylate, the LOD and LOQ have been reported as 1.21 µg/ml and 4 µg/ml, respectively. researchgate.net
System Suitability: This is performed to ensure that the chromatographic system is adequate for the analysis.
Table 1: Example of HPLC Method Parameters for Salicylic Acid Determination
| Parameter | Condition |
| Column | Xorabax XBD C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate buffer (pH 3.0) : Methanol (80:20 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µl |
| Run Time | 8 min |
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantitative analysis of salicylates, although it may be less specific than HPLC. This technique is based on the principle that the analyte absorbs light at a specific wavelength.
For the determination of salicylates, a colored complex is often formed to shift the absorbance to the visible region, thereby enhancing sensitivity and minimizing interference. For instance, the reaction of salicylate ions with iron(III) chloride produces a violet-colored complex that can be measured spectrophotometrically. youtube.com
The development of a UV-Vis method involves:
Determination of λmax: The wavelength of maximum absorbance (λmax) of the analyte or its colored complex is identified. For the iron-salicylate complex, this is typically in the visible region. youtube.com For salicylic acid itself, UV absorption peaks have been noted at approximately 231.2 nm and 295.8 nm. researchgate.net
Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. A good linear relationship, with an R-squared value of at least 0.999, is desirable. youtube.com
Assay of Unknowns: The concentration of the analyte in an unknown sample is then determined by measuring its absorbance and interpolating the value from the calibration curve. youtube.com
While UV-Vis spectrophotometry is a valuable tool, it is more susceptible to interference from other substances in the sample matrix that may absorb at the same wavelength. Therefore, its application may be more suitable for simpler matrices or as a preliminary analytical technique.
Stability-Indicating Analytical Techniques for CMT and Its Derivatives
The stability of a pharmaceutical compound is a critical attribute that can affect its efficacy and safety. Stability-indicating analytical methods are developed to separate and quantify the intact drug from its degradation products, which may form under various environmental conditions.
Forced degradation studies are intentionally conducted to produce degradation products that might be expected to form under normal storage conditions. dphen1.combiomedres.us HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and structural elucidation of these degradation products. nih.govnih.gov
In this technique, the HPLC system separates the parent drug from its degradation products. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight of each component (MS) and its fragmentation pattern (MS/MS). This data is crucial for identifying the chemical structures of the degradation products. researchgate.net
For instance, in studies on choline salicylate, a related compound, HPLC-MS/MS has been used to identify degradation products such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, which are formed under oxidative stress. nih.govresearchgate.net This level of detailed characterization is essential for understanding the degradation pathways of the drug.
To assess the intrinsic stability of CMT, forced degradation studies are performed under a variety of controlled stress conditions as recommended by ICH guidelines. longdom.orgbiomedres.us These studies typically include:
Hydrolytic Degradation: The drug is exposed to acidic and alkaline conditions (e.g., 0.1 N HCl and 0.1 N NaOH) at elevated temperatures (e.g., 80°C). longdom.org Research has shown that salicylic acid, the active moiety of CMT, is particularly sensitive to alkaline degradation. longdom.orglongdom.org
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), often at an elevated temperature. longdom.orgmdpi.com Studies on choline salicylate have shown it to be relatively stable in an oxidizing environment. nih.gov
Photolytic Degradation: The drug solution is exposed to UV light (e.g., at 254 nm) for an extended period (e.g., 24 hours) to assess its photosensitivity. longdom.org Choline salicylate has been reported to be photolabile in solution. nih.gov
Thermal Degradation: The drug solution or solid drug substance is heated (e.g., at 80°C) to evaluate its stability at elevated temperatures. longdom.org
The extent of degradation under each condition is quantified using a stability-indicating HPLC method. The results of these studies provide valuable information on the degradation pathways and help in determining appropriate storage conditions and shelf-life for the drug product.
Table 2: Summary of Forced Degradation Studies on Salicylic Acid
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | 0.1 N HCl, 80°C for 30 min | Degradation observed |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C for 30 min | Significant degradation |
| Oxidative Degradation | 3% H₂O₂, 80°C for 30 min | Degradation observed |
| Photolytic Degradation | UV light (254 nm) for 24 h | Degradation observed |
| Thermal Degradation | 80°C for 30 min | Degradation observed |
Methodologies for Studying Biochemical Interactions
Understanding the biochemical interactions of CMT is crucial for elucidating its mechanism of action and potential drug-drug interactions. As a non-acetylated salicylate, CMT's primary mechanism involves the inhibition of prostaglandin (B15479496) synthesis by blocking cyclooxygenase (COX) enzymes. nih.gov
Analytical methods play a role in studying these interactions. For example, in a study investigating the tolerance of CMT in aspirin-sensitive asthmatic patients, serum thromboxane (B8750289) B2 (TXB2) levels were monitored. nih.gov TXB2 is a stable metabolite of thromboxane A2, a product of the COX-1 pathway. The absence of a significant decrease in serum TXB2 levels after CMT administration indicated a lack of COX-1 inhibition, which is a key differentiator from aspirin (B1665792). nih.gov
Furthermore, studies on drug-drug interactions often rely on analytical methods to quantify the concentrations of co-administered drugs. For instance, it has been reported that trisalicylate can significantly reduce the renal clearance of methotrexate (B535133) and displace it from protein binding sites, leading to an increase in the unbound fraction of methotrexate. nih.govdrugbank.com These findings would be substantiated by analytical methods capable of measuring the concentrations of both drugs in biological matrices.
Techniques for Assessing Enzyme Inhibition Kinetics and Binding Affinities
The primary mechanism of action for salicylates, including the active salicylate component of Choline Magnesium Trisalicylate, involves the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation and pain. patsnap.comyoutube.com However, this compound is considered to be a weak inhibitor of COX enzymes. drugs.com Advanced analytical methods are employed to quantify the extent of this inhibition and to characterize the binding affinity of the compound to these enzymes.
A variety of in vitro assays are available to determine cyclooxygenase activity and to characterize the inhibitory effects of compounds like salicylates. nih.gov These methods are essential for determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which provide a quantitative measure of a compound's potency as an enzyme inhibitor.
One key approach involves measuring the production of prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), in the presence of the inhibitor. For instance, a study on the effect of this compound on prostacyclin production by isolated rat aortic tissue determined the concentration of the drug required to cause a 50% reduction in PGI2-like substance production (ED50). nih.gov In this study, the ED50 for this compound was found to be 1,200 mg/100 ml, a concentration significantly higher than therapeutic blood levels in humans, suggesting it does not adversely affect PGI2 production by blood vessels at therapeutic concentrations. nih.gov
Furthermore, research on sodium salicylate, a related compound, has provided insights into its inhibitory effects on COX-2. In one study, sodium salicylate was shown to inhibit the release of prostaglandin E2 (PGE2) with an IC50 value of 5 µg/ml in human A549 cells. nih.gov The study also demonstrated that the inhibitory effect of sodium salicylate on COX-2 activity is dependent on the concentration of arachidonic acid, the enzyme's substrate. nih.gov At lower concentrations of arachidonic acid, sodium salicylate is an effective inhibitor, but its potency decreases as the substrate concentration increases. nih.gov This competitive interaction is a critical aspect of its mechanism of action.
| Parameter | Compound | System | Value | Reference |
| ED50 | This compound | Inhibition of PGI2-like substance production in rat aortic tissue | 1,200 mg/100 ml | nih.gov |
| IC50 | Sodium Salicylate | Inhibition of PGE2 release in human A549 cells | 5 µg/ml | nih.gov |
| IC50 | Sodium Salicylate | Inhibition of COX-2 activity with 0, 1, or 10 µM arachidonic acid | - | nih.gov |
| IC50 | Sodium Salicylate | Inhibition of COX-2 activity with 30 µM arachidonic acid | >100 µg/ml | nih.gov |
Methods for Comprehensive Biochemical Pathway Analysis (e.g., Cyclooxygenase Pathway Components)
To gain a broader understanding of the biochemical impact of this compound, researchers utilize advanced analytical techniques that can simultaneously measure a wide array of molecules within a specific biochemical pathway. The primary pathway of interest for CMT is the cyclooxygenase pathway, which encompasses a cascade of enzymatic reactions leading to the production of various bioactive lipids known as eicosanoids.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the comprehensive analysis of the cyclooxygenase pathway. researchgate.netnih.gov This highly sensitive and specific technique allows for the separation, identification, and quantification of multiple eicosanoids and their metabolites from biological samples. researchgate.net For example, a developed LC-MS/MS method has the capability to simultaneously quantify 32 different eicosanoids, providing a detailed profile of the pathway's activity. koreamed.org Such comprehensive analyses can reveal subtle shifts in the metabolic landscape that may be induced by a compound like this compound.
Another application of LC-MS is in the study of salicylate metabolism and its secondary effects. For instance, the hydroxylation of salicylate to form 2,3-dihydroxybenzoic acid (2,3-DHBA) can be used as an indicator of in vivo oxidative stress, as this conversion is mediated by hydroxyl radicals. nih.gov A highly sensitive LC/MS assay has been developed for the quantification of 2,3-DHBA, providing a tool to assess the potential for drug-induced oxidative stress. nih.gov
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a holistic view of the biochemical effects of a drug. Untargeted LC-MS/MS-based metabolomics can be employed to identify a wide range of metabolites that are altered in response to treatment with this compound. nih.gov This approach is not limited to the cyclooxygenase pathway and can uncover unforeseen effects on other metabolic pathways, such as those involving amino acids, fatty acids, and energy metabolism. nih.gov
These advanced analytical methodologies provide a detailed picture of the molecular interactions and biochemical consequences of this compound administration, moving beyond a simple understanding of COX inhibition to a more comprehensive appreciation of its pharmacological effects.
Biochemical and Molecular Interaction Studies of Choline Magnesium Trisalicylate
Interaction with Specific Enzymes and Receptor Systems
The activity of choline (B1196258) magnesium trisalicylate is initiated by its interaction with key enzymes and receptors involved in the inflammatory process. The primary mechanism attributed to salicylates is the modulation of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). pnas.orgthebiogrid.org
Choline magnesium trisalicylate is characterized as a non-selective inhibitor of both COX-1 and COX-2 enzymes. patsnap.com COX-1 is constitutively expressed in many tissues and plays a role in physiological processes, whereas COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. pnas.org By inhibiting both isoforms, the compound effectively reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com However, some research indicates that its inhibitory effect on COX enzymes may be weak. nih.gov One study involving asthmatic patients with aspirin (B1665792) hypersensitivity found that this compound did not cause a significant decrease in serum thromboxane (B8750289) B2 levels, suggesting an absence of potent cyclooxygenase inhibition in that context. nih.gov
Beyond the COX enzymes, the salicylate (B1505791) component has been shown to interact with other critical components of inflammatory signaling. Notably, salicylates can directly inhibit IκB kinase-β (IKK-β). thebiogrid.org This enzyme is a crucial upstream activator in the NF-κB signaling cascade, a key pathway controlling the expression of inflammatory genes.
Furthermore, research has identified other molecular targets for salicylates. The motor protein prestin, which is encoded by the SLC26A5 gene and is essential for the electromotility of cochlear outer hair cells, is blocked by salicylate at millimolar concentrations. wikipedia.org The choline component of the molecule may also have its own distinct interactions; it has been identified as an endogenous agonist for Sigma-1 Receptors (Sig-1R), which are involved in modulating intracellular calcium signaling. mdpi.com
| Target | Interaction/Effect | Outcome |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Non-selective inhibition | Reduced synthesis of prostaglandins patsnap.com |
| Cyclooxygenase-2 (COX-2) | Non-selective inhibition | Reduced synthesis of pro-inflammatory prostaglandins at sites of inflammation patsnap.com |
| IκB kinase-β (IKK-β) | Direct inhibition | Suppression of the NF-κB signaling pathway thebiogrid.org |
| Prestin (SLC26A5) | Blockade of function | Inhibition of cochlear outer hair cell electromotility wikipedia.org |
| Sigma-1 Receptor (Sig-1R) | Agonism (by choline component) | Potentiation of IP3-evoked Ca2+ signals mdpi.com |
Effects on Protein Binding and Competitive Ligand Displacement
This compound exhibits a high degree of binding to plasma proteins, estimated to be between 90% and 95%. nih.gov This characteristic significantly influences its pharmacokinetic profile and is a primary factor in its potential for drug-drug interactions. Due to its high affinity for protein binding sites, it can displace other concurrently administered drugs, leading to an increase in their free, unbound concentration in the plasma.
A clinically significant example of this is its interaction with methotrexate (B535133). This compound can displace methotrexate from its protein binding sites, increasing the unbound fraction of methotrexate by as much as 28%. nih.govmedpath.comnih.gov This elevation in free methotrexate can lead to a reduction in its renal clearance. Similarly, the protein binding of the oral hypoglycemic agent acetohexamide (B1666498) can be decreased when co-administered with this compound. nih.gov This displacement mechanism underscores many of the observed interactions with other medications, including anticoagulants like warfarin, where displacement can contribute to an enhanced anticoagulant effect. thebiogrid.orgnih.gov
| Parameter | Finding | Displaced Ligand Example | Effect on Displaced Ligand |
|---|---|---|---|
| Plasma Protein Binding | 90-95% nih.gov | Methotrexate | Increased unbound fraction by 28% nih.govmedpath.comnih.gov |
| Competitive Displacement | High potential | Acetohexamide | Decreased protein binding nih.gov |
| Interaction Potential | High | Warfarin | Enhanced effect thebiogrid.orgnih.gov |
Influence on Intracellular Signaling Cascades
The therapeutic effects of this compound are mediated through its modulation of key intracellular signaling cascades, most notably those involved in inflammation.
The inhibition of COX enzymes directly impacts the prostaglandin (B15479496) synthesis pathway. nih.govaai.org By reducing the enzymatic conversion of arachidonic acid into prostaglandin precursors, the compound curtails the downstream production of various prostaglandins that act as potent signaling molecules to promote inflammation, vasodilation, and pain sensitization. pnas.org
A more profound influence on inflammatory signaling occurs through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a master transcription factor that, in its inactive state, is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon receiving inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. thebiogrid.org This allows NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes. nih.gov Salicylates, including the active component of this compound, have been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα. nih.gov This effect is understood to be mediated, at least in part, by the direct inhibition of IKK-β by the salicylate molecule. thebiogrid.org
The choline moiety may also influence signaling. As an agonist of Sig-1R, choline can potentiate calcium signals evoked by inositol (B14025) trisphosphate (IP3) receptors, thereby linking extracellular stimuli to intracellular calcium release, a ubiquitous signaling mechanism. mdpi.com
Modulation of Cellular Homeostasis and Gene Expression Regulation
The influence of this compound on signaling cascades translates directly into the modulation of cellular homeostasis and the regulation of gene expression, particularly in the context of inflammation.
The primary mechanism for its regulation of gene expression is the inhibition of the NF-κB pathway. By preventing the nuclear translocation of NF-κB, salicylates effectively suppress the transcription of a multitude of NF-κB target genes. nih.gov This includes genes encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2 itself. nih.gov Studies have demonstrated that salicylates can suppress COX-2 induction at the transcriptional level, creating a negative feedback loop on the inflammatory process. pnas.org This broad suppression of inflammatory gene expression is a cornerstone of the anti-inflammatory effect of the drug.
Beyond specific gene regulation, the components of this compound contribute to cellular homeostasis. Magnesium is a critical cation essential for the function of hundreds of enzymes and for maintaining electrochemical balances across cellular membranes. The reduction of inflammatory mediators by the salicylate component helps to restore tissue homeostasis in pathological inflammatory states. By downregulating the expression of factors that cause vasodilation, increase vascular permeability, and recruit immune cells, the compound aids in resolving the inflammatory response and mitigating tissue damage. patsnap.com
Emerging Research Applications of Choline Magnesium Trisalicylate
Investigation in Experimental Oncological Research
The exploration of choline (B1196258) magnesium trisalicylate in cancer research has yielded intriguing findings, particularly in the context of hematological malignancies. Studies have focused on its ability to influence gene expression and key signaling pathways that are crucial for the survival and proliferation of cancer cells.
Choline magnesium trisalicylate has been studied for its effects on gene expression in acute myelogenous leukemia (AML), a cancer of the blood and bone marrow. Research has shown that this compound can modulate the expression of genes involved in critical cellular processes in AML cells. rutgers.eduresearchgate.net A key area of investigation has been its impact on genes regulated by the NF-κB pathway, which is often constitutively active in AML and contributes to leukemic cell survival.
A randomized phase-2 study involving patients with newly diagnosed AML investigated the effects of this compound on gene expression during induction chemotherapy. The findings revealed that the compound, when administered, led to changes in the RNA expression of several genes. For instance, some chemotherapy-associated changes in NF-κB targeted genes, such as a decrease in CXCL10 RNA, were not observed in most patients treated with this compound. Furthermore, the induction of STAT5B RNA associated with chemotherapy was lessened in the presence of the compound. These results suggest that this compound can modulate the genetic response of AML cells to chemotherapy.
The table below summarizes some of the observed changes in gene expression in AML patient samples treated with this compound.
| Gene | Pathway | Effect of this compound |
| CXCL10 | NF-κB | Attenuated the chemotherapy-associated decrease in RNA expression. |
| STAT5B | - | Ameliorated the chemotherapy-associated induction of RNA expression. |
| MMP7 | Wnt/β-catenin | Suppressed in a smaller percentage of samples after chemotherapy compared to control. |
This table is based on data from a study on the modulation of gene expression in AML by this compound.
It is important to note that the spectrum of genes regulated by this compound can vary among individual patients, reflecting the genetic heterogeneity of AML.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, including AML, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and resistance to apoptosis. Salicylates, a key component of this compound, are known to inhibit this pathway.
Preclinical and clinical research has demonstrated that this compound can inhibit NF-κB activity in AML cells. researchgate.netclinicaltrials.gov A clinical trial was designed to determine the temporal changes in leukemic cell NF-κB activity when this compound is administered during induction chemotherapy for AML. clinicaltrials.gov The study aimed to understand if the compound could alter the expression of NF-κB-regulated genes in AML cells. clinicaltrials.gov The rationale for this investigation stems from the dependence of many AML cells on NF-κB for their survival. By inhibiting this pathway, this compound may enhance the efficacy of chemotherapy.
Other Exploratory Preclinical Research Avenues (e.g., Anti-Cachexia Studies)
While research into the direct anti-cancer effects of this compound is ongoing, its potential application in managing cancer-related symptoms is another area of interest. One such debilitating condition is cancer cachexia, a multifactorial syndrome characterized by a progressive loss of skeletal muscle mass and fat that cannot be fully reversed by conventional nutritional support.
Currently, there is a lack of direct preclinical studies specifically investigating the anti-cachexia effects of this compound. However, given that systemic inflammation is a key driver of cancer cachexia, the anti-inflammatory properties of salicylates may offer a therapeutic rationale. Some studies have explored the use of NSAIDs in the treatment of cancer cachexia, though a systematic review concluded that there is currently insufficient evidence to recommend their routine use for this indication.
A pilot study in a clinical setting has explored the efficacy of this compound in managing metastatic bone pain, a common and severe symptom in cancer patients. nih.gov The study found that the compound significantly relieved bone pain caused by metastatic cancer one hour after administration. nih.gov While this is not a preclinical study on cachexia, it highlights an exploratory avenue for the use of this compound in palliative care and cancer symptom management. Further preclinical research is warranted to investigate if the anti-inflammatory and analgesic properties of this compound could translate into benefits for cancer-associated cachexia.
Research into the Individual and Combined Roles of Its Constituent Components in Biological Systems
Choline: Choline is an essential nutrient with a critical role in maintaining the structural integrity of cell membranes as a precursor to phosphatidylcholine. Cancer cells exhibit altered choline metabolism to support their rapid proliferation and membrane synthesis. This has led to the exploration of choline metabolism as a potential target for cancer therapy and imaging.
Magnesium: Magnesium is a vital mineral involved in numerous enzymatic reactions, and its role in cancer is complex. Some studies suggest that magnesium deficiency may be a risk factor for certain cancers, while others indicate that it could have both pro- and anti-tumor effects depending on the context. For instance, magnesium is essential for the function of the immune system, including the activity of cytotoxic T cells which can kill cancer cells.
Salicylate (B1505791): Salicylates, including the active component of aspirin (B1665792), have been extensively studied for their anti-inflammatory and potential anti-cancer properties. They are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. Furthermore, salicylates may induce apoptosis (programmed cell death) in cancer cells and modulate various signaling pathways, including the aforementioned NF-κB pathway. ecancer.org
Future Directions and Open Questions in Academic Research on Choline Magnesium Trisalicylate
Comprehensive Elucidation of the Absolute Structure and Stereochemical Features
A significant open question in the study of choline (B1196258) magnesium trisalicylate is the precise nature of its absolute structure in the solid state, which is currently not known. rxlist.com The compound is understood to be an ionic complex with the molecular formula C26H29MgNO10. rxlist.comdrugbank.comnih.gov When dissolved in an aqueous solution, it is believed to dissociate into five distinct ions: one choline ion, one magnesium ion, and three salicylate (B1505791) ions. rxlist.com
Databases classify the compound as achiral, possessing no defined stereocenters. ncats.ionih.gov However, the lack of a definitive crystal structure presents a fundamental gap in knowledge. Computational attempts to generate a three-dimensional conformer have been unsuccessful due to the compound's nature as a salt mixture containing elements not supported by standard force fields. nih.gov Future research must prioritize the determination of its solid-state architecture through techniques such as X-ray crystallography. A definitive structure would provide invaluable insights into the intramolecular and intermolecular interactions that govern its stability and physicochemical properties, forming a foundation for more advanced molecular studies.
In-depth Investigation of Synergistic and Antagonistic Effects Among Choline, Magnesium, and Salicylate Moieties
However, the precise nature of these interactions—whether they are synergistic, additive, or in some contexts, antagonistic—is not well understood. One preclinical study found that choline salicylate and magnesium salicylate, when tested individually, produced only insignificant inhibition of prostacyclin-like substance production. nih.gov This finding raises questions about how the components interact to achieve a therapeutic effect through pathways potentially independent of significant prostacyclin inhibition at therapeutic concentrations. Conversely, there is some indication that certain magnesium-containing compounds, like magnesium oxide, could potentially decrease the effects of choline salicylate, highlighting the complexity of these interactions. drugs.com Future research should aim to systematically dissect the contribution of each moiety and elucidate the nature of their interplay at a molecular level.
Advanced Mechanistic Studies on Non-COX Mediated Pathways and Novel Molecular Targets
The principal mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory prostaglandins (B1171923). patsnap.com However, choline magnesium trisalicylate is considered a weak inhibitor of COX enzymes. drugs.com In fact, a study involving patients with aspirin-induced asthma found that the compound did not cause a significant decrease in serum thromboxane (B8750289) B2 levels, suggesting a lack of substantial COX inhibition at therapeutic doses. nih.gov
This has led to the proposal of other, not yet fully elucidated, mechanisms of action that may contribute significantly to its anti-inflammatory effects. drugs.com These potential non-COX mediated pathways represent a critical frontier for future research and include:
Inhibition of leukocyte chemotaxis
Alteration of lymphocyte activity
Inhibition of neutrophil aggregation and activation
Decreased production of proinflammatory cytokines drugs.com
Furthermore, the investigation of this compound for use in treating conditions like acute myeloid leukemia (AML) points toward the existence of novel molecular targets far beyond the scope of traditional anti-inflammatory pathways. cancer.gov Identifying these targets and understanding the mechanisms involved are paramount open questions for academic research.
Design and Synthesis of Novel Analogues and Derivatives for Targeted Research Applications
The exploration of this compound's unique pharmacological profile invites the rational design and synthesis of novel analogues and derivatives. Currently, research has focused almost exclusively on the existing compound, leaving a significant opportunity for medicinal chemistry to create new molecular probes for research applications.
Future synthetic chemistry efforts could focus on systematically modifying each of the three components of the parent compound.
| Moiety for Modification | Potential Research Goal |
| Salicylate | Modify substituent groups on the aromatic ring to enhance potency or selectivity for novel molecular targets. |
| Choline | Alter the quaternary ammonium (B1175870) head group or the ethyl chain to investigate its role in transport and interaction with cell membranes. |
| Magnesium Counter-ion | Replace magnesium with other divalent cations to probe the specific role of the metal ion in the compound's structure and activity. |
These new analogues would be invaluable tools for dissecting the structure-activity relationships of the compound and for studying its non-COX mediated pathways. By creating derivatives with tailored properties, researchers could develop more potent or selective agents to better understand and potentially exploit the underlying biology.
Application of Computational Chemistry and Molecular Modeling for Structure-Activity Relationships and Binding Dynamics
The use of computational chemistry and molecular modeling in the study of this compound is currently hampered by the lack of a definitive three-dimensional structure. nih.gov While some basic physicochemical properties have been computed, more sophisticated analyses like molecular docking and molecular dynamics simulations are not feasible without a validated structural starting point. drugbank.comnih.gov
Once the absolute structure is elucidated (as discussed in section 8.1), a cascade of computational investigations will become possible. Future research in this area will likely involve:
Molecular Docking: Simulating the binding of the individual salicylate, choline, and magnesium ions, as well as potential undissociated forms, to known targets like COX-1 and COX-2, and to novel targets identified through other research.
Molecular Dynamics Simulations: Modeling the behavior of the compound and its components in a simulated biological environment (e.g., in water, near a cell membrane) to understand its stability, dynamics, and interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Studies: Using a library of the novel analogues proposed in section 8.4, computational models could be built to correlate specific chemical features with biological activity, guiding the design of more effective compounds.
These computational approaches will be essential for building a comprehensive model of how this compound functions at the molecular level.
Further Characterization of Preclinical Pharmacokinetics and Pharmacodynamics in Diverse Experimental Models
While the basic pharmacokinetic profile of this compound is established—showing rapid absorption and renal excretion of metabolites—there remain significant gaps in the preclinical data. drugs.comrxlist.com For instance, formal animal reproduction studies have not been conducted, representing a key area for future investigation. drugs.com
A pivotal preclinical pharmacodynamic study in rats demonstrated that, unlike ibuprofen (B1674241), this compound did not significantly inhibit the production of prostacyclin (PGI2) by vascular tissue at therapeutic concentrations. nih.gov This supports the idea of a non-COX-centric mechanism of action and underscores the need for further preclinical studies in diverse experimental models.
Future research should focus on:
Expanding Disease Models: Evaluating the compound's efficacy and mechanism of action in a wider array of preclinical models of inflammation, pain, and other conditions for which it might be beneficial, such as cancer. cancer.govnih.gov
Investigating Non-COX PD Markers: Utilizing experimental models to specifically measure the compound's effects on leukocyte migration, lymphocyte function, and cytokine profiles to validate the proposed non-COX mechanisms.
Comparative PK/PD Studies: Performing head-to-head studies comparing this compound with its individual components and with other NSAIDs in various animal models to better delineate its unique properties.
A summary of key preclinical pharmacokinetic parameters is presented below.
| Pharmacokinetic Parameter | Finding |
| Absorption | Rapidly absorbed from the stomach and small intestine. drugs.com |
| Time to Peak Serum Level | Approximately 1 to 2 hours for the liquid formulation. drugs.com |
| Metabolism | Conjugated to glycine (B1666218) and glucuronide metabolites. drugs.com |
| Excretion | Primarily via urine, with about 10% as unchanged drug. drugs.com |
| Protein Binding | High, at 90% to 95%. drugs.com |
Thorough characterization in a range of preclinical settings is essential to fully understand the therapeutic window and mechanistic nuances of this compound.
Q & A
Basic Research Questions
Q. What is the molecular structure of choline magnesium trisalicylate, and how does it influence its pharmacological properties?
- CMT has the molecular formula C₂₆H₂₉O₁₀NMg (molecular weight: 539.8 g/mol). Its structure combines choline, magnesium, and trisalicylate moieties, which enhance water solubility and reduce gastric irritation compared to acetylated salicylates like aspirin. The non-acetylated structure minimizes irreversible inhibition of cyclooxygenase (COX) enzymes, preserving platelet function while retaining anti-inflammatory effects .
Q. What methodologies are recommended for quantifying serum salicylate levels in pharmacokinetic studies of CMT?
- High-performance liquid chromatography (HPLC) or spectrophotometric assays are standard for measuring serum salicylate concentrations. Trough levels should be monitored daily in clinical trials to ensure therapeutic efficacy (15–30 mg/dL). Studies in pediatric and adult populations show comparable serum salicylate kinetics between CMT and aspirin, supporting dose equivalence adjustments (e.g., 1:1 mg conversion) .
Q. How does CMT compare to aspirin in terms of gastrointestinal (GI) tolerability and platelet aggregation?
- CMT lacks the acetyl group responsible for aspirin’s irreversible COX-1 inhibition, reducing GI mucosal injury and platelet dysfunction. In randomized trials, CMT caused <20% incidence of GI complaints (e.g., nausea, epigastric pain) vs. 30–40% with aspirin. Platelet aggregation assays confirm minimal thromboxane A₂ suppression, making CMT safer for patients with bleeding risks .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating CMT’s efficacy in chronic pain management?
- Double-blind, placebo-controlled crossover trials with 6-week treatment phases are effective. For example, in chronic low-back pain studies, outcomes (e.g., pain relief scores) should be assessed using visual analog scales (VAS) and validated tools like the Oswestry Disability Index. Statistical analysis of responder rates (e.g., 72% improvement with CMT vs. 22% placebo) and significance testing (e.g., P = 0.0003) are critical .
Q. How can researchers resolve contradictory data on CMT’s interaction with thromboxane biosynthesis?
- Conflicting reports on thromboxane inhibition may arise from assay sensitivity (e.g., platelet-rich plasma vs. whole-blood aggregometry). A 1989 study by Danesh et al. demonstrated that non-acetylated salicylates like CMT weakly inhibit thromboxane B₂ synthesis (10–15% reduction vs. 95% with aspirin). Methodological consistency in incubation times and agonist selection (e.g., collagen vs. arachidonic acid) is key to reconciling discrepancies .
Q. What pharmacodynamic interactions should be considered when co-administering CMT with anticoagulants or NSAIDs?
- CMT potentiates anticoagulation (e.g., alteplase) via additive COX-1/2 inhibition, requiring INR monitoring. Concomitant use with NSAIDs (e.g., alendronate) increases GI ulceration risk due to synergistic prostaglandin suppression. Preclinical models and population pharmacokinetic studies in preterm infants suggest renal clearance interactions (e.g., elevated tobramycin levels), necessitating dose adjustments .
Q. How can in vitro models elucidate CMT’s differential effects on COX-1 vs. COX-2 isoforms?
- Use human recombinant COX-1/2 enzymes in fluorometric assays to measure time-dependent inhibition. CMT’s reversible binding shows preferential COX-2 inhibition (IC₅₀: 5–10 μM) over COX-1 (IC₅₀: >50 μM), contrasting with aspirin’s irreversible COX-1 blockade. Complementary molecular docking simulations can predict binding affinities to active sites .
Methodological Notes
- Data Contradictions : Address variability in clinical outcomes (e.g., pain relief rates) by stratifying cohorts by baseline inflammation markers (CRP, ESR) or genetic polymorphisms (e.g., CYP2C9 variants affecting salicylate metabolism) .
- Ethical Considerations : In pediatric trials, align dosing with FDA guidance for off-label use and obtain informed consent for serum monitoring, citing precedents in rheumatic fever case studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
